3-(2-Phenoxypyrimidin-5-yl)benzoic acid
Overview
Description
3-(2-Phenoxypyrimidin-5-yl)benzoic acid is a chemical compound characterized by its unique structure, which includes a phenoxypyrimidinyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenoxypyrimidin-5-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a phenol derivative with a pyrimidinyl boronic acid under palladium-catalyzed conditions. The reaction conditions are generally mild and tolerate various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenoxypyrimidin-5-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Phenoxypyrimidin-5-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its phenoxypyrimidinyl group is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is employed in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of novel drugs.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 3-(2-Phenoxypyrimidin-5-yl)benzoic acid exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the target of interest.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)phenol
2-(Pyrimidin-5-yl)benzaldehyde
4-(Pyridin-4-yl)phenol
4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness: 3-(2-Phenoxypyrimidin-5-yl)benzoic acid stands out due to its phenoxypyrimidinyl group, which imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3-(2-phenoxypyrimidin-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(21)13-6-4-5-12(9-13)14-10-18-17(19-11-14)22-15-7-2-1-3-8-15/h1-11H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYRKPKKJRAYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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